2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a benzo[d]thiazol-2-yl group and an ethylsulfonyl group attached. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d]thiazol-2-yl and ethylsulfonyl groups providing additional complexity. The presence of these groups could influence the compound’s physical and chemical properties, as well as its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the methoxy and methyl groups could influence its hydrophobicity .Scientific Research Applications
Synthesis Techniques
Research has focused on synthesizing intermediates and compounds with structural similarities to "2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide". For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid through several steps including methylation, ethylation, and oxidation, highlights methods of creating sulfonyl-containing compounds which might be applicable to synthesizing variations of the compound (Wang Yu, 2008).
Biological and Pharmacological Activities
Several studies have investigated the biological and pharmacological activities of compounds structurally related to "this compound". This includes research on antimicrobial and antifungal properties of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest potential applications of similar compounds in treating infections (I. Sych et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-26(22,23)14-8-6-5-7-12(14)17(21)20-18-19-15-13(24-3)10-9-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDJHNQIGMBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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